![molecular formula C16H14N2OS2 B2772612 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034339-43-8](/img/structure/B2772612.png)
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
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Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 2007 by researchers at the University of Dundee, Scotland, and has since been the subject of numerous scientific investigations.
Scientific Research Applications
Synthetic Applications and Biological Evaluations
One of the primary applications of similar compounds involves their synthesis for biological evaluations. For instance, compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides have been synthesized and evaluated as opioid kappa agonists, showcasing potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991). Similarly, studies have developed kappa-opioid receptor antagonists with high affinity, indicating potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Material Science and Chemosensor Development
In material science, N-(2-Pyridyl)acetamide complexes with metals like palladium(II), cobalt(II), nickel(II), and copper(II) have been investigated for their electronic and structural properties, highlighting their potential in catalysis and as components in electronic devices (Nonoyama et al., 1975). Another significant application is in the development of chemosensors, where compounds like 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide have been synthesized for detecting Zn2+ ions in living cells and aqueous solutions, demonstrating high sensitivity and selectivity (Park et al., 2015).
properties
IUPAC Name |
2-thiophen-3-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(9-13-4-7-20-11-13)18-10-12-3-5-17-14(8-12)15-2-1-6-21-15/h1-8,11H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWPJLQHUPABNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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